molecular formula C14H23NO3 B13244889 Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate

Cat. No.: B13244889
M. Wt: 253.34 g/mol
InChI Key: SBDBMGGJLCMLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxylate is a versatile piperidine-based chemical building block engineered for advanced organic synthesis and drug discovery campaigns. Its key structural feature is a terminal alkyne group, which enables its widespread use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This reaction is pivotal for rapidly constructing complex molecular architectures, facilitating the efficient synthesis of triazole-linked conjugates for use in chemical biology, bioconjugation, and the development of combinatorial libraries . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical asset, as it allows for selective deprotection under mild acidic conditions to generate the secondary amine. This intermediates are crucial synthons in constructing molecules with targeted biological activity . This compound is particularly valuable in medicinal chemistry for the exploration and development of novel bioactive compounds. Piperidine and related heterocycles are frequently found in FDA-approved drugs and candidates, often serving to optimize physicochemical properties or as a scaffold to precisely orient pharmacophoric groups for interaction with biological targets . Furthermore, the alkyne-functionalized piperidine core is highly relevant in the synthesis of proteolysis targeting chimeras (PROTACs) and other bifunctional degraders, representing a cutting-edge modality in therapeutic development . As a key intermediate in sophisticated synthetic routes, this building block provides researchers with a critical handle for molecular diversification. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(prop-2-ynoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-10-17-11-12-6-8-15(9-7-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDBMGGJLCMLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , a Boc-protected 4-hydroxymethyl piperidine.
  • Conversion of the hydroxyl group into a leaving group (commonly a tosylate or mesylate).
  • Subsequent nucleophilic substitution with propargyl alcohol or a propargyl nucleophile to introduce the prop-2-yn-1-yloxy group.

This sequence allows selective functionalization at the 4-position of the piperidine ring while maintaining the Boc protection on the nitrogen.

Stepwise Preparation Details

Step Reaction Conditions Yield Notes
1 Protection of piperidine nitrogen: Conversion of piperidine to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in ethyl acetate at 0–5 °C, stirred for 48 h ~62% (reported for similar compounds) Protects nitrogen to prevent side reactions during substitution
2 Formation of leaving group: Conversion of hydroxymethyl group to tosylate (tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate) Reaction with p-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C to ambient temperature, stirring 1–2 h High yield (typically >80%) Tosylate is a good leaving group for nucleophilic substitution
3 Nucleophilic substitution: Reaction of tosylate intermediate with propargyl alcohol or propargyl alkoxide Reaction in polar aprotic solvent (e.g., N,N-dimethylacetamide) with base such as cesium fluoride or potassium carbonate, heated to 85–100 °C for 12–24 h Moderate to good yield (58–95%) depending on conditions Base promotes nucleophilic substitution, displacing tosylate with propargyloxy group

Detailed Experimental Conditions and Observations

  • Protection of Piperidine Nitrogen:
    Ethyl piperidine-4-carboxylate is treated with di-tert-butyl dicarbonate in ethyl acetate at low temperature (0–5 °C), followed by stirring at ambient temperature for extended time (up to 48 h) to yield the Boc-protected intermediate. The product is isolated by extraction and drying steps.

  • Tosylation of Hydroxymethyl Group:
    The Boc-protected 4-hydroxymethyl piperidine is dissolved in tert-butyl methyl ether and cooled to 0 °C. p-Toluenesulfonyl chloride is added dropwise while maintaining low temperature to avoid side reactions. The reaction mixture is then warmed to ambient temperature and stirred for 1 h. The product precipitates upon addition of petroleum ether and is purified by filtration and washing.

  • Substitution with Propargyl Group:
    The tosylate is reacted with propargyl alcohol or its alkoxide form in polar aprotic solvents such as N,N-dimethylacetamide or ethanol/water mixtures. Bases such as cesium fluoride or potassium carbonate are used to generate the nucleophile and facilitate substitution. Heating at 85–105 °C for 12 to 24 hours under nitrogen atmosphere is common. The reaction progress can be monitored by TLC or NMR. After completion, the mixture is cooled, diluted with water, extracted, and purified by column chromatography or crystallization.

Representative Reaction Scheme

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
   (Boc-protected piperidine alcohol)
         |
         |  + p-Toluenesulfonyl chloride (TsCl), base, 0 °C to RT
         V
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
         |
         |  + propargyl alcohol, CsF or K2CO3, DMA, 85–100 °C
         V
this compound

Analytical Data Supporting Synthesis

  • NMR Spectroscopy:
    Characteristic signals include tert-butyl singlet around 1.4 ppm (9H), methylene protons adjacent to oxygen (3.5–4.7 ppm), and alkyne proton at ~2.5 ppm. Multiplets corresponding to piperidine ring protons appear between 1.5–3.5 ppm.

  • Mass Spectrometry:
    Molecular ion peak consistent with molecular weight of 253.34 g/mol confirms the product formation.

  • Melting Point:
    Reported melting points for intermediates such as tosylates range from 74 to 76 °C, while the final product’s melting point varies depending on purity and crystallinity.

Summary Table of Preparation Methods

Intermediate/Product Reagents & Conditions Yield (%) Key Notes
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Boc2O, ethyl acetate, 0–5 °C, 48 h ~62 Boc protection of nitrogen essential
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate TsCl, tert-butyl methyl ether, 0 °C to RT, 1–2 h >80 Tosylate formation as leaving group
This compound Propargyl alcohol, CsF or K2CO3, DMA, 85–100 °C, 12–24 h 58–95 Nucleophilic substitution step

Research Findings and Literature Insights

  • The use of cesium fluoride as a base/nucleophile activator in polar aprotic solvents like N,N-dimethylacetamide enhances substitution efficiency for introducing the propargyloxy group, with yields reported around 58–60% under 85 °C for 12–18 h.

  • Potassium carbonate in ethanol/water mixtures can also be used for nucleophilic substitution, providing yields up to 84% when refluxed for 16.5 h.

  • The Boc protecting group is stable under the reaction conditions used for tosylation and nucleophilic substitution, allowing selective functionalization at the 4-position without deprotection.

  • Purification typically involves crystallization or column chromatography, with NMR and mass spectrometry confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The propargyl group in the molecule is known to interact with active sites in enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine-1-carboxylate derivatives are widely explored due to their versatility in drug discovery. Below is a systematic comparison of the target compound with analogues differing in the 4-position substituent.

Substituent Classification and Key Examples

Alkynyl and Alkoxy Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Tert-butyl 4-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxylate (Prop-2-yn-1-yloxy)methyl C₁₃H₂₁NO₃ 239.31 Click chemistry intermediates; 95% purity
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate Phenoxymethyl with methoxycarbonyl C₂₁H₂₉NO₆ 403.47 Key intermediate for Vandetanib (anticancer drug)
Heterocyclic and Aromatic Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone C₁₈H₂₃N₃O₃ 329.39 Inhibitor of 8-oxoguanine DNA glycosylase; 89% yield
Tert-butyl 4-((thiazol-2-yl)methyl)piperidine-1-carboxylate Thiazole-methyl C₁₅H₂₂N₂O₂S 294.42 Research use; 95% purity
Aliphatic and Cyclic Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl C₁₇H₃₁NO₂ 281.44 Model compound for C(sp³)–H functionalization studies; 86% yield
Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate Cyclopropane-methyl C₁₆H₂₅NO₄ 295.38 Photoredox-catalyzed synthesis; 90% purity

Physicochemical Properties

  • Molecular Weight : The target compound (239.31 g/mol) is lighter than most analogues due to its compact propargyloxy group. Aromatic and heterocyclic derivatives (e.g., benzimidazolone: 329.39 g/mol) exhibit higher molecular weights .
  • Purity : Commercial availability ranges from 90–95% for research-grade compounds .
  • Reactivity : The alkyne group in the target compound enables Huisgen cycloaddition (click chemistry), whereas benzimidazolone and thiazole derivatives are tailored for enzyme inhibition .

Biological Activity

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate, identified by its CAS number 1219827-56-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of 239.31 g/mol. The compound features a piperidine ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : The initial step usually involves the reaction of piperidine with tert-butyl chloroformate to form the corresponding carbamate.
  • Alkyne Introduction : The propynyl group is introduced through nucleophilic substitution reactions, often using alkynes as reactants.
  • Final Purification : The product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.

The biological activity of this compound has been linked to its ability to interact with various biological targets, particularly in the context of antiviral and anticancer activities. The compound's structural features allow it to modulate biological pathways effectively.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, compounds similar to this piperidine derivative have shown efficacy against viruses such as Ebola by inhibiting viral entry into host cells. The mechanism often involves blocking specific protein interactions essential for viral fusion and entry .

Anticancer Properties

In vitro studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. This activity is often assessed through cell viability assays and apoptosis detection methods .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications on the piperidine ring or substituents can significantly alter potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Alkynyl groupEnhanced binding affinity to target proteins
Hydroxymethyl substitutionIncreased solubility and bioavailability
Variations in the piperidine ringAltered pharmacokinetic properties

Study on Antiviral Efficacy

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antiviral activity against Ebola virus. Among these, compounds structurally related to tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine exhibited significant antiviral effects with EC50 values in the low micromolar range, demonstrating their potential as therapeutic agents .

Cancer Cell Line Testing

Another study focused on assessing the effects of this compound on various cancer cell lines. Results indicated that the compound could induce apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

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